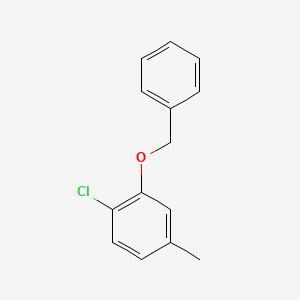

2-(Benzyloxy)-1-chloro-4-methylbenzene

CAS No.: 1065074-77-2

Cat. No.: VC3262732

Molecular Formula: C14H13ClO

Molecular Weight: 232.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065074-77-2 |

|---|---|

| Molecular Formula | C14H13ClO |

| Molecular Weight | 232.7 g/mol |

| IUPAC Name | 1-chloro-4-methyl-2-phenylmethoxybenzene |

| Standard InChI | InChI=1S/C14H13ClO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

| Standard InChI Key | XVOREKXLRMZNBK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1=CC(=C(C=C1)Cl)OCC2=CC=CC=C2 |

Introduction

Chemical Properties and Reactivity

The chemical reactivity of 2-(Benzyloxy)-1-chloro-4-methylbenzene is primarily determined by the nature and position of its functional groups. The benzyloxy group (-OCH₂Ph) at position 2 contributes both steric bulk and electronic effects to the molecule. This group can participate in various reactions, including deprotection to reveal a phenolic hydroxyl group, which opens up additional synthetic pathways .

The chlorine atom at position 1 is particularly significant for the compound's reactivity profile. Chlorine, being an electronegative atom, creates a partial positive charge on the carbon to which it is attached, making this position susceptible to nucleophilic attack. This reactivity pattern enables substitution reactions where the chlorine can be replaced by other functional groups, leading to the formation of a diverse range of derivatives .

The methyl group at position 4 primarily serves as an electron-donating group that can influence the electronic distribution within the aromatic ring. While less reactive than the other functional groups, the methyl group can undergo functionalization under specific conditions, providing additional synthetic opportunities .

Substitution Reactions

One of the key aspects of 2-(Benzyloxy)-1-chloro-4-methylbenzene's chemical behavior is its ability to participate in substitution reactions. The compound can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by various nucleophiles, including amines, thiols, and alkoxides. These reactions typically require specific conditions, such as the presence of a base or a catalyst, and may involve elevated temperatures .

The substitution reactions of 2-(Benzyloxy)-1-chloro-4-methylbenzene contribute significantly to its utility in organic synthesis, allowing for the preparation of a wide range of derivatives with modified properties and functions. The specific arrangement of the substituents in the molecule can also influence the regioselectivity and rate of these reactions .

Applications and Uses

Role in Organic Synthesis

2-(Benzyloxy)-1-chloro-4-methylbenzene functions as a versatile building block in organic synthesis. Its primary application lies in its use as a substrate for various chemical transformations, particularly those involving the modification of aromatic rings. The presence of the chlorine atom makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are valuable tools in the synthesis of more complex aromatic systems .

The compound's role in the modification of aromatic compounds extends to various fields of research and development. By participating in different reaction pathways, 2-(Benzyloxy)-1-chloro-4-methylbenzene contributes to the creation of novel materials and compounds with potential applications in pharmaceuticals, agrochemicals, and specialty chemicals .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for the characterization of this compound. The ¹H NMR spectrum would likely show characteristic signals for:

-

Aromatic protons of both the substituted benzene ring and the benzyloxy group

-

Methylene protons of the benzyloxy group (typically appearing as a singlet around 5.0-5.2 ppm)

-

Methyl protons (typically appearing as a singlet around 2.2-2.4 ppm)

The ¹³C NMR spectrum would show signals corresponding to:

-

Aromatic carbons (typically in the range of 110-160 ppm)

-

Methylene carbon of the benzyloxy group (typically around 70 ppm)

-

Methyl carbon (typically around 20-21 ppm)

Infrared (IR) spectroscopy would likely show characteristic bands for:

-

C-H stretching vibrations for aromatic and methyl groups

-

C=C stretching vibrations for aromatic rings

-

C-O-C stretching vibrations for the ether linkage

-

C-Cl stretching vibrations

Comparative Analysis

Comparison with Similar Compounds

While the search results mention several related compounds, they differ from 2-(Benzyloxy)-1-chloro-4-methylbenzene in specific substituents or their positions. For instance, search result mentions 2-(benzyloxy)-3-bromo-1-isopropyl-4-methylbenzene, which contains an additional isopropyl group and has a bromo substituent instead of chloro .

Similarly, compounds like 2-((2-bromobenzyl)oxy)-1,4-dimethylbenzene and 1-((2-bromobenzyl)oxy)-2-methoxybenzene mentioned in search result have different substitution patterns compared to 2-(Benzyloxy)-1-chloro-4-methylbenzene .

These structural differences can significantly impact the compounds' properties and reactivity. For example, bromo substituents are generally less electronegative than chloro substituents but form weaker carbon-halogen bonds, potentially affecting the compounds' reactivity in substitution reactions.

| Product Name | Catalog Number | Package Size | Price (USD) |

|---|---|---|---|

| 2-(Benzyloxy)-1-chloro-4-methylbenzene | sc-321002 | 1 g | $133.00 |

| 2-(Benzyloxy)-1-chloro-4-methylbenzene | sc-321002A | 5 g | $480.00 |

This pricing structure is consistent with specialty chemicals used primarily in research settings, where high purity and small quantities command premium prices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume